molecular formula C7H3ClF3NO B15331043 5-Chloro-4-(trifluoromethyl)picolinaldehyde

5-Chloro-4-(trifluoromethyl)picolinaldehyde

Cat. No.: B15331043
M. Wt: 209.55 g/mol
InChI Key: HZXGRVOZCBXOCN-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a picolinaldehyde structure, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(trifluoromethyl)picolinaldehyde typically involves the introduction of the chloro and trifluoromethyl groups onto a picolinaldehyde backbone. One common method involves the use of chlorinating agents and trifluoromethylating reagents under controlled conditions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. This often includes the use of specialized equipment and catalysts to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(trifluoromethyl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of the chloro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Chloro-4-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Trifluoromethyl-2-pyridinecarbaldehyde
  • 5-Trifluoromethyl-pyridine-2-carbaldehyde
  • 5-Trifluoromethyl-pyridine-2-formaldehyde

Uniqueness

5-Chloro-4-(trifluoromethyl)picolinaldehyde is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly impact its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where these functional groups are required .

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-6-2-12-4(3-13)1-5(6)7(9,10)11/h1-3H

InChI Key

HZXGRVOZCBXOCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)C=O

Origin of Product

United States

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